REACTION_SMILES
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[Cl-:19].[F:9][c:10]1[cH:11][cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]1.[H-:6].[NH4+:20].[Na+:7].[Na:8].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[nH:1]1[n:2][cH:3][cH:4][cH:5]1>>[n:1]1(-[c:10]2[cH:11][cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]2)[n:2][cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
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Name
|
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(-n2cccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |